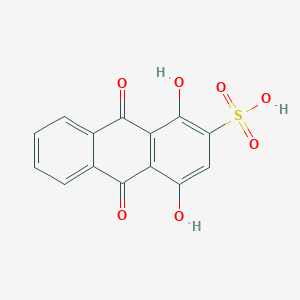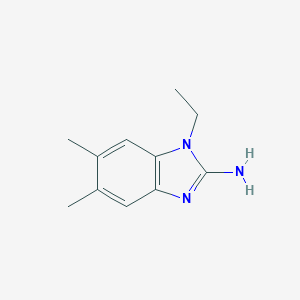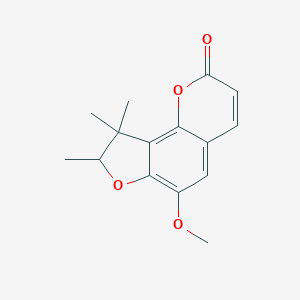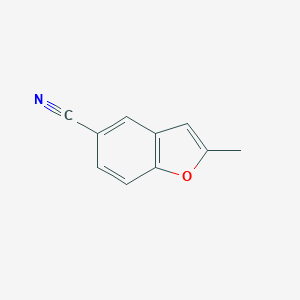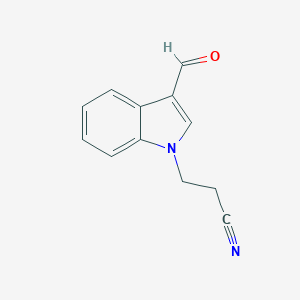
3-(3-Formyl-1H-indol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Formyl-1H-indol-1-yl)propanenitrile is a chemical compound with the molecular formula C12H10N2O . It has a molecular weight of 198.22 . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for 3-(3-Formyl-1H-indol-1-yl)propanenitrile is 1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-(3-Formyl-1H-indol-1-yl)propanenitrile is an off-white solid . It should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Heterocyclic Building Blocks
“3-(3-Formyl-1H-indol-1-yl)propanenitrile” is used as a heterocyclic building block in the field of organic chemistry . These building blocks are essential for the synthesis of complex organic molecules, which are often used in pharmaceuticals and other chemical industries .
Antimycobacterial Activity
Some indole derivatives, which could potentially include “3-(3-Formyl-1H-indol-1-yl)propanenitrile”, have been tested for their in vitro antimycobacterial activity against various strains of Mycobacterium . This suggests potential applications in the development of new antimycobacterial drugs .
Cancer Treatment
Indole derivatives have been studied for their potential applications in cancer treatment . They have been found to exhibit various biologically vital properties, which could potentially include anti-cancer activity .
Treatment of Various Disorders
Indole derivatives have been used for the treatment of various disorders in the human body . This suggests that “3-(3-Formyl-1H-indol-1-yl)propanenitrile” could potentially be used in the development of new treatments for various health conditions .
Anti-HIV Activity
Some indole derivatives have been studied for their potential anti-HIV activity . This suggests that “3-(3-Formyl-1H-indol-1-yl)propanenitrile” could potentially be used in the development of new anti-HIV drugs .
Microbial Treatment
Indole derivatives have been studied for their potential applications in microbial treatment . They have been found to exhibit various biologically vital properties, which could potentially include anti-microbial activity .
Propiedades
IUPAC Name |
3-(3-formylindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWRGCLFZOWWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366271 |
Source


|
| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
CAS RN |
18109-11-0 |
Source


|
| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-formyl-1H-indol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
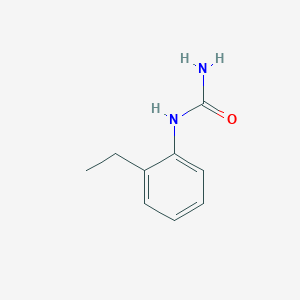
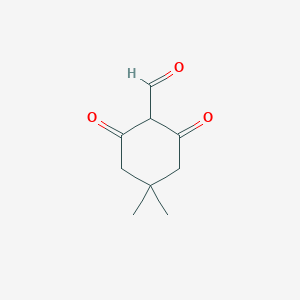




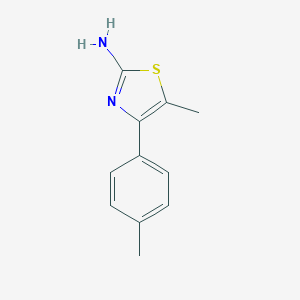
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
